N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide
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Overview
Description
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H8ClN3O3S and its molecular weight is 345.76. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Activity
Compounds structurally related to the query molecule have been evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis. Modifications of the isoniazid structure, incorporating oxadiazole derivatives, showed significant activity against both drug-susceptible and drug-resistant strains of tuberculosis. These findings underscore the potential of oxadiazole derivatives in designing new antitubercular agents with enhanced efficacy and reduced resistance (Asif, 2014).
Pharmacological Properties of Oxadiazole
The oxadiazole core is noted for its wide range of pharmacological properties. As bioisosteres of carboxylic acids, carboxamides, and esters, 1,3,4-oxadiazole containing molecules have been extensively explored for their therapeutic potentials, including antiviral, analgesic, anti-inflammatory, antitumor, and antioxidant activities. This highlights the versatility of oxadiazole derivatives in drug discovery and development (Rana, Salahuddin, & Sahu, 2020).
Supramolecular Chemistry Applications
Benzofuran derivatives have been evaluated for their applications in supramolecular chemistry, demonstrating the capability to form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. This property is of particular interest for nanotechnology, polymer processing, and biomedical applications, showcasing the multifunctional nature of benzofuran as a building block in material science (Cantekin, de Greef, & Palmans, 2012).
Synthetic Medicinal Chemistry
Oxadiazole and benzofuran derivatives are critical in synthetic medicinal chemistry, where they serve as key intermediates in the synthesis of heterocyclic compounds with potential therapeutic applications. Their role in facilitating the synthesis of complex molecules underscores their importance in drug design and discovery processes (Petrov & Androsov, 2013).
Natural Product Synthesis and Bioactivity
Benzofuran compounds, derived from natural sources, exhibit a wide array of biological activities, including antitumor, antibacterial, and antiviral effects. The synthesis of benzofuran derivatives, leveraging unique methodologies such as free radical cyclization, highlights the ongoing research in developing natural product-based therapeutics (Miao et al., 2019).
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide range of biological and pharmacological activities . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .
Mode of Action
Benzofuran derivatives have been found to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been found to impact a variety of biological pathways, leading to their wide range of pharmacological effects .
Pharmacokinetics
Benzofuran derivatives have been noted for their improved bioavailability, which allows for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The wide range of biological and pharmacological activities of benzofuran derivatives suggests that they may be influenced by a variety of environmental factors .
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O3S/c16-12-6-5-11(23-12)13(20)17-15-19-18-14(22-15)10-7-8-3-1-2-4-9(8)21-10/h1-7H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJWGXIRVMJKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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